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Compound of Interest

Compound Name:
4-hydroxy-N,N-

dimethylbutanamide

Cat. No.: B2502189 Get Quote

Technical Guide: 4-hydroxy-N,N-
dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxy-N,N-
dimethylbutanamide, including its chemical identity, a proposed synthetic route, and relevant

experimental data. Due to the limited availability of specific experimental data for this

compound, this guide also incorporates detailed methodologies and data from structurally

similar N-hydroxybutanamide derivatives to provide valuable context for research and

development.

Core Compound Identification
Chemical Name: 4-hydroxy-N,N-dimethylbutanamide CAS Number: 18190-25-5[1]

Molecular Structure and Properties
The molecular structure and fundamental properties of 4-hydroxy-N,N-dimethylbutanamide
are summarized in the table below.
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Property Value Source

Molecular Formula C₆H₁₃NO₂ [1]

Molecular Weight 131.17 g/mol [1]

Canonical SMILES CN(C)C(=O)CCCO [1]
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Synthesis Pathway
An established method for the synthesis of N-substituted 4-hydroxybutanamides is the

aminolysis of γ-butyrolactone. This reaction involves the nucleophilic attack of an amine on the

carbonyl carbon of the lactone, leading to the opening of the ring.

Proposed Experimental Protocol: Synthesis from γ-
Butyrolactone
A plausible synthetic route for 4-hydroxy-N,N-dimethylbutanamide involves the reaction of γ-

butyrolactone with dimethylamine.

Reaction: γ-Butyrolactone + Dimethylamine → 4-hydroxy-N,N-dimethylbutanamide

Procedure:

In a sealed reaction vessel, γ-butyrolactone is dissolved in a suitable solvent, such as

methanol or ethanol.

An excess of dimethylamine (either as a solution in a compatible solvent or as a gas bubbled

through the solution) is added.

The mixture is stirred at room temperature or gently heated to facilitate the reaction.
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The reaction progress is monitored by techniques such as Thin Layer Chromatography

(TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, the solvent and excess dimethylamine are removed under reduced

pressure.

The resulting crude product can be purified by column chromatography or distillation to yield

pure 4-hydroxy-N,N-dimethylbutanamide.
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Proposed Synthesis of 4-hydroxy-N,N-dimethylbutanamide
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Caption: Proposed synthetic workflow for 4-hydroxy-N,N-dimethylbutanamide.

Analytical Data
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While experimental spectral data for 4-hydroxy-N,N-dimethylbutanamide is not readily

available in the literature, predicted data can be useful for analytical purposes.

Predicted Mass Spectrometry Data
The following table presents the predicted collision cross-section (CCS) values for various

adducts of the molecule, which can aid in its identification via mass spectrometry.

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 132.10192 128.6

[M+Na]⁺ 154.08386 134.9

[M-H]⁻ 130.08736 129.1

[M+NH₄]⁺ 149.12846 150.4

[M+K]⁺ 170.05780 135.9

[M]⁺ 131.09409 129.9

[M]⁻ 131.09519 129.9

Data sourced from PubChemLite.

Experimental Protocols and Data for Structurally
Related Compounds
The following sections detail experimental procedures and findings for N-hydroxybutanamide

derivatives. These compounds share a similar structural backbone and have been investigated

for their potential as matrix metalloproteinase (MMP) inhibitors. This information provides a

valuable framework for designing and evaluating studies involving 4-hydroxy-N,N-
dimethylbutanamide.

Synthesis of N-hydroxybutanamide Derivatives
A novel method for synthesizing N-hydroxybutanamide derivatives involves the ring-opening of

N-substituted succinimides.
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General Procedure:

Succinimide Formation: An appropriate amine is reacted with succinic anhydride in a suitable

solvent to form the corresponding N-substituted succinimide.

Ring Opening: The resulting N-substituted succinimide is treated with aqueous

hydroxylamine, often in the presence of a co-solvent like methanol, at room temperature.

This step opens the succinimide ring to yield the N-hydroxybutanamide derivative.

This one-pot, two-step process is an efficient method for generating a library of these

compounds for screening.

In Vitro MMP Inhibition Assay
The inhibitory activity of N-hydroxybutanamide derivatives against various MMPs (MMP-2,

MMP-9, and MMP-14) has been evaluated.

Protocol:

Recombinant human MMP enzymes are used.

A fluorescent substrate is incubated with the respective MMP enzyme in the presence of

varying concentrations of the test compound.

The rate of substrate cleavage is measured by monitoring the increase in fluorescence over

time.

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is

calculated from the dose-response curves.

Quantitative Data: The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide

demonstrated significant inhibitory activity against several MMPs.
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Enzyme IC₅₀ (μM)

MMP-2 1 - 1.5

MMP-9 1 - 1.5

MMP-14 1 - 1.5

Cytotoxicity Assays
The cytotoxicity of these derivatives has been assessed against various cancer and non-

cancerous cell lines.

Protocol:

Cell lines (e.g., HeLa, HepG2, A-172, U-251 MG, FetMSC, and Vero) are seeded in 96-well

plates.

After 24 hours, the cells are treated with the test compounds at various concentrations for 72

hours.

Cell viability is determined using a standard assay, such as the MTT assay.

The results are used to evaluate the compound's toxicity towards different cell types.

The investigated N-hydroxybutanamide derivatives generally exhibited low toxicity towards the

tested carcinoma cell lines.
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In Vitro Cytotoxicity Workflow
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Caption: Workflow for assessing in vitro cytotoxicity of compounds.

In Vivo Antitumor and Antimetastatic Activity
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The in vivo efficacy of promising N-hydroxybutanamide derivatives has been evaluated in a

mouse model of B16 melanoma.

Protocol:

Animal Model: B16 melanoma cells are implanted into mice.

Treatment: The test compound is administered to the tumor-bearing mice (e.g.,

intraperitoneally). A control group receives the vehicle.

Monitoring: Tumor growth is measured regularly. At the end of the study, the animals are

euthanized, and primary tumors and lungs (for metastasis) are excised and analyzed.

Endpoints: Inhibition of tumor growth and reduction in the number of metastatic nodules are

the primary endpoints.

Quantitative Data: In a B16 melanoma mouse model, the iodoaniline derivative of N¹-hydroxy-

N⁴-phenylbutanediamide demonstrated significant antitumor and antimetastatic effects.

Parameter Inhibition (%)

Tumor Growth Inhibition 61.5%

Metastasis Inhibition 88.6%

This derivative also showed low acute toxicity in vivo.
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In Vivo Antitumor Activity Workflow
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Caption: Workflow for in vivo evaluation of antitumor activity.

Conclusion
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4-hydroxy-N,N-dimethylbutanamide is a small molecule with potential for further investigation

in medicinal chemistry and drug development. While specific experimental data for this

compound is sparse, its synthesis can likely be achieved through standard organic chemistry

techniques. The significant biological activity observed in structurally related N-

hydroxybutanamide derivatives, particularly as potent MMP inhibitors with in vivo antitumor

efficacy, suggests that 4-hydroxy-N,N-dimethylbutanamide and its analogs represent a

promising area for future research. The experimental protocols detailed in this guide provide a

solid foundation for the synthesis, characterization, and evaluation of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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